Differential Substrate Recognition: KRpTIRR's Minimal Reactivity with LMW-PTPs Compared to pNPP
KRpTIRR exhibits negligible to very low activity with low-molecular-weight protein tyrosine phosphatases (LMW-PTPs), demonstrating its preferential interaction with serine/threonine phosphatases. In a direct panel screening, the relative activity of LMW-PTP-A on KRpTIRR was only 3.8%, and LMW-PTP-B was 1.6%, whereas the generic substrate pNPP was set at 100% for both enzymes [1]. This stark contrast confirms that KRpTIRR is not a promiscuous substrate and is well-suited for assays where tyrosine phosphatase contamination could confound results.
| Evidence Dimension | Substrate Relative Activity (% of pNPP control) |
|---|---|
| Target Compound Data | KRpTIRR: LMW-PTP-A = 3.8%; LMW-PTP-B = 1.6% |
| Comparator Or Baseline | pNPP: LMW-PTP-A = 100%; LMW-PTP-B = 100% |
| Quantified Difference | Activity with KRpTIRR is 96.2% (LMW-PTP-A) and 98.4% (LMW-PTP-B) lower than with pNPP. |
| Conditions | 50 mM Na citrate (pH 6.0), 1 mM substrate concentration. |
Why This Matters
Procurement of KRpTIRR over pNPP ensures that phosphatase activity measurements are not artificially inflated by contaminating tyrosine phosphatases, thereby increasing assay specificity.
- [1] Mijakovic, I., et al. (2005). Table 3. Substrate specificity of low-molecular-weight protein tyrosine phosphatases. PMC1169535. View Source
